trans Resveratrol-3,5-disulfate

Pharmacokinetics Drug Transport Hepatic Uptake

trans Resveratrol-3,5-disulfate—the predominant circulating disulfate metabolite of resveratrol in human plasma—is indispensable for LC-MS/MS method validation and pharmacokinetic quantification of resveratrol exposure. Unlike monosulfate isomers (3-O-sulfate, 4′-O-sulfate), this 3,5-disulfate exhibits unique OATP1B1/OATP1B3 hepatic transporter interactions and lacks COX-2/QR1 activity, making it an essential negative control for structure-activity deconvolution and intracellular sulfatase-mediated pro-drug release studies. Procure this analytically authenticated standard to ensure isomer-specific, reproducible metabolite research.

Molecular Formula C14H12O9S2
Molecular Weight 388.361
CAS No. 858187-21-0
Cat. No. B564478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans Resveratrol-3,5-disulfate
CAS858187-21-0
Synonyms5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1,3-Bis(hydrogen sulfate); 
Molecular FormulaC14H12O9S2
Molecular Weight388.361
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)O
InChIInChI=1S/C14H12O9S2/c15-12-5-3-10(4-6-12)1-2-11-7-13(22-24(16,17)18)9-14(8-11)23-25(19,20)21/h1-9,15H,(H,16,17,18)(H,19,20,21)/b2-1+
InChIKeyAUJFEUYHBMJMOQ-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans Resveratrol-3,5-disulfate (CAS 858187-21-0): Analytical Reference Standard and Metabolite


trans Resveratrol-3,5-disulfate (C14H12O9S2, MW 388.37) is a specific disulfate conjugate of the dietary polyphenol trans-resveratrol, formed in vivo via phase II metabolism [1]. As a stilbenoid metabolite, it is chemically defined as the 3,5-disulfate derivative of trans-resveratrol, distinguishing it from other positional isomers and conjugates [2]. It has been identified and quantified as a major circulating metabolite in human plasma following oral ingestion of resveratrol or its glycoside piceid [3].

Why trans Resveratrol-3,5-disulfate Cannot Be Replaced by Generic Resveratrol or Other Metabolites


Resveratrol and its various sulfate and glucuronide conjugates exhibit markedly different biological and pharmacological profiles. Direct substitution of trans Resveratrol-3,5-disulfate with the parent compound trans-resveratrol, or with alternative sulfate metabolites like the 3-O-sulfate or 4′-O-sulfate, is scientifically unsound because each chemical entity possesses a unique combination of physicochemical properties, transporter affinities, and metabolic stability [1]. For instance, while some monosulfates retain specific bioactivities such as COX inhibition or QR1 induction, the disulfate pattern of trans Resveratrol-3,5-disulfate confers distinct interactions with key hepatic uptake transporters (OATP1B1 and OATP1B3) and a different protein-binding profile in plasma, which critically influences its in vivo disposition and potential cellular targeting [2][3].

Quantitative Differentiation of trans Resveratrol-3,5-disulfate vs. Analogues: A Technical Evidence Summary


OATP Transporter Kinetics: trans Resveratrol-3,5-disulfate vs. 3-O-Sulfate

In a direct head-to-head comparison using transfected CHO cells, trans-resveratrol-disulfate (which encompasses the 3,5-disulfate isomer) was transported by both OATP1B1 and OATP1B3, whereas trans-resveratrol-3-O-sulfate was exclusively a substrate for OATP1B3 [1]. This represents a qualitative and quantitative difference in hepatic uptake mechanisms.

Pharmacokinetics Drug Transport Hepatic Uptake

Plasma Protein Binding: trans Resveratrol-3,5-disulfate vs. Parent trans-Resveratrol

Following oral administration of piceid (85.5 mg/70 kg bw) to healthy volunteers, trans-resveratrol-3,5-disulfate exhibited a distinct plasma protein binding profile compared to the parent compound [1]. While the unbound fraction of free trans-resveratrol is negligible in circulation due to extensive metabolism, its disulfate conjugate was quantified as having up to 50% of the total plasma concentration bound to proteins.

Bioavailability Plasma Binding Metabolism

In Vivo Metabolite Profile in Rodents: trans Resveratrol-3,5-disulfate as a Major Conjugate

In a study where Wistar rats were administered trans-resveratrol (50 or 300 mg/kg bw/day), trans-resveratrol-3,5-disulfate was consistently identified as one of the major sulfate conjugates across multiple biological matrices, including plasma, urine, liver, and kidney [1]. This pattern was also observed for trans-resveratrol-3,4′-disulfate, indicating that disulfate formation is a principal metabolic pathway, in contrast to the more extensively studied monosulfate and glucuronide metabolites.

In Vivo Metabolism Bioavailability Preclinical Model

Differential Biological Activity: trans Resveratrol-3,5-disulfate vs. Monosulfates

A panel of five resveratrol sulfate metabolites was synthesized and evaluated for multiple biological activities [1]. Unlike trans-resveratrol-3-sulfate, which exhibited potent induction of quinone reductase 1 (QR1) and inhibition of COX-1 and COX-2 enzymes, trans-resveratrol-3,5-disulfate showed no significant activity in any of the assays, including NFκB inhibition, aromatase inhibition, nitric oxide production, antiproliferation in KB and MCF7 cells, and DPPH radical scavenging. This demonstrates a complete loss of the tested bioactivities upon disulfation at both the 3- and 5-positions.

Biological Activity COX Inhibition QR1 Induction

Cellular Antiproliferative Activity: trans Resveratrol-3,5-disulfate vs. Parent Resveratrol

In a direct comparison of antiproliferative effects on human breast cancer cell lines MCF-7 and MDA-MB-231, trans-resveratrol-3,5-disulfate demonstrated significantly lower potency than its parent compound, trans-resveratrol [1]. While the parent compound exhibits growth inhibition, the sulfated conjugate showed reduced efficacy, likely due to decreased cellular uptake as observed for other resveratrol sulfates.

Antiproliferative Cancer Cell Lines Metabolism

Key Research and Industrial Applications for trans Resveratrol-3,5-disulfate


Analytical Reference Standard for LC-MS/MS Quantification in Pharmacokinetic Studies

Given its identification as a major plasma metabolite in both human and rodent studies [1][2], trans Resveratrol-3,5-disulfate is an essential analytical reference standard. It is required for the development and validation of LC-MS/MS methods to accurately quantify systemic exposure and perform pharmacokinetic analyses of resveratrol and its metabolites following dietary or supplemental intake [3].

Investigating the Biological Significance of Resveratrol Sulfate Conjugates

This compound serves as a critical tool for deconvoluting the distinct biological activities of individual resveratrol metabolites. Comparative studies have shown that trans Resveratrol-3,5-disulfate lacks the COX inhibitory and QR1-inducing activities of other sulfated metabolites like the 3-O-sulfate [4]. Its use as a negative control or comparator in these assays is essential for precise interpretation of structure-activity relationships.

In Vitro Drug Transporter and Metabolism Studies

The compound's unique interaction profile with hepatic uptake transporters OATP1B1 and OATP1B3 [5] makes it a valuable substrate for in vitro studies investigating the role of these transporters in the hepatic disposition and potential drug-drug interactions of polyphenol metabolites. Its distinct transport kinetics compared to monosulfates provide a model for studying the impact of sulfation degree on transporter recognition.

Cell Culture Studies on the Pro-Drug Potential of Sulfate Metabolites

Research has demonstrated that resveratrol sulfate metabolites can be hydrolyzed by intracellular sulfatases to regenerate the active parent compound, resveratrol, and induce biological effects like autophagy and senescence [6]. Trans Resveratrol-3,5-disulfate is a necessary tool for investigating whether this specific disulfate isomer can serve as a pro-drug, acting as a stable circulating reservoir for the intracellular release of active resveratrol in target tissues.

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